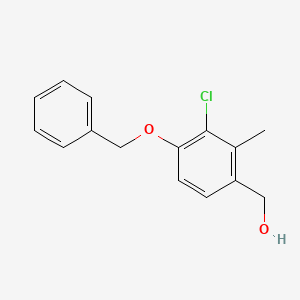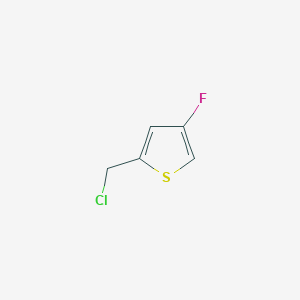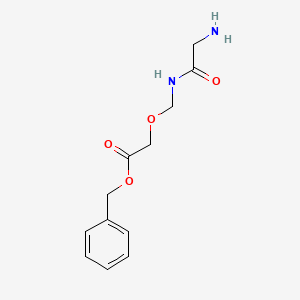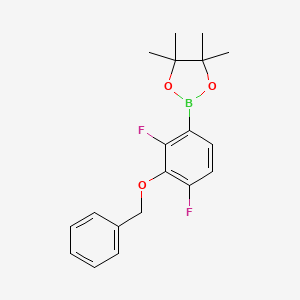
2-(3-(Benzyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Benzyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2,4-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted olefin products.
Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid or reduction to yield the benzyloxy-difluorophenyl derivative.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed upon oxidation.
Substituted Phenyl Derivatives: Formed in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials such as polymers and liquid crystals.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Electronics: Applied in the production of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronate ester. The palladium catalyst facilitates the transmetalation step, where the aryl group is transferred from boron to palladium. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of a benzyloxy group.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of a benzyloxy group.
Uniqueness: 2-(3-(Benzyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy and difluorophenyl groups, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C19H21BF2O3 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2-(2,4-difluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)17(16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clave InChI |
DPSSBYFRECEIMZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OCC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


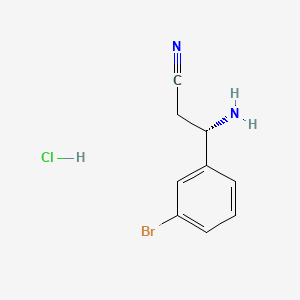
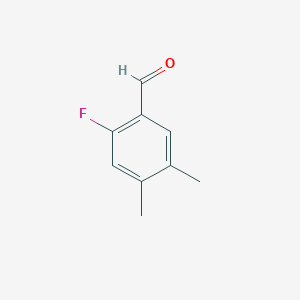
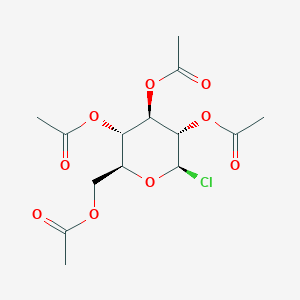
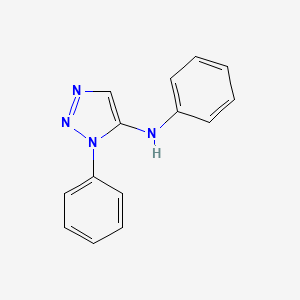
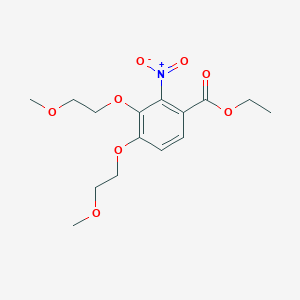
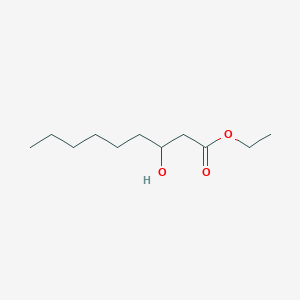
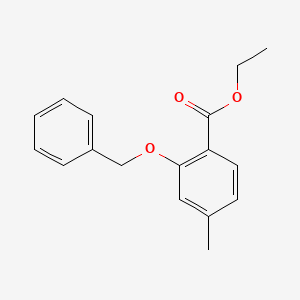
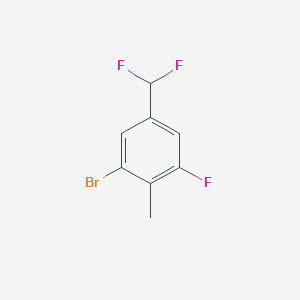
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

